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L-Lysine-13C6

Cat. No.: B1146477
CAS No.: 55443-57-7
M. Wt: 148.11
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Description

Principles of Stable Isotope Labeling with Carbon-13

Stable isotope labeling hinges on the principle that isotopes of an element, while differing in neutron number and therefore mass, are chemically identical. sigmaaldrich.com This means that a molecule containing a stable isotope like Carbon-13 (¹³C) will behave in the same manner as its more abundant Carbon-12 (¹²C) counterpart within a biological system. jst.go.jp The key difference lies in the increased mass of the ¹³C-containing molecule, a feature that can be detected and quantified using sophisticated analytical instruments such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

In a typical Carbon-13 tracing experiment, a ¹³C-labeled substrate, or "tracer," is introduced into a biological system, such as a cell culture or a living organism. nih.gov As the organism metabolizes this tracer, the ¹³C atoms are incorporated into various downstream metabolites and macromolecules. nih.gov By analyzing the distribution and abundance of the ¹³C label in these products, researchers can elucidate metabolic pathways, measure the rates of metabolic reactions (fluxes), and identify the contributions of different nutrients to various cellular processes. nih.gov This approach provides a detailed and dynamic map of metabolic activity.

Significance of L-Lysine-13C6 as a Metabolic and Proteomic Tracer

L-Lysine, an essential amino acid, is a fundamental building block of proteins and plays a crucial role in various other metabolic processes. northwestern.edu L-Lysine-¹³C₆ is a form of L-Lysine where all six carbon atoms have been replaced with the stable isotope ¹³C. This comprehensive labeling makes it an exceptionally valuable tracer for two primary areas of research: proteomics and metabolomics.

In proteomics , the large-scale study of proteins, L-Lysine-¹³C₆ is a cornerstone of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology. sigmaaldrich.comfiveable.me In SILAC experiments, one population of cells is grown in a medium containing normal "light" L-Lysine, while another is grown in a medium with "heavy" L-Lysine-¹³C₆. sigmaaldrich.com As the cells grow and synthesize proteins, they incorporate the respective form of lysine (B10760008). sigmaaldrich.com When the two cell populations are combined, the proteins from each can be distinguished by the mass difference conferred by the ¹³C label. fiveable.me This allows for highly accurate relative quantification of thousands of proteins simultaneously, providing a global snapshot of changes in the proteome in response to different stimuli or disease states. nih.govmdc-berlin.de

In metabolic research , L-Lysine-¹³C₆ is used to trace the intricate pathways of lysine metabolism. nih.gov By tracking the ¹³C atoms from ingested or infused L-Lysine-¹³C₆, researchers can follow its conversion into various metabolites. nih.gov This has been instrumental in studies of lysine catabolism, its role in the synthesis of other molecules like carnitine, and its impact on central carbon metabolism. northwestern.edunih.gov Such studies are vital for understanding the metabolic alterations associated with various diseases, including hypertension and kidney disease. nih.gov

Research Findings with L-Lysine-¹³C₆

Research AreaKey Findings
Quantitative Proteomics (SILAC) Enables accurate relative quantification of thousands of proteins between different cell populations. sigmaaldrich.commdc-berlin.de
Metabolic Pathway Analysis Traces the catabolism of lysine and its contribution to other metabolic pathways. nih.gov
Disease Research Investigates alterations in lysine metabolism in conditions like hypertension and kidney disease. nih.gov
Protein Turnover Studies Measures the rates of protein synthesis and degradation in various biological systems.

Historical Context and Evolution of 13C-Lysine Tracing Methodologies

The use of stable isotopes in biological research dates back to the mid-20th century, but the application of ¹³C-labeled amino acids for detailed metabolic and proteomic studies gained significant momentum with advancements in mass spectrometry. wikipedia.org Early studies in the latter half of the 20th century utilized ¹³C-labeled amino acids, including lysine, to investigate whole-body protein turnover and amino acid requirements in humans. fao.orgresearchgate.net These foundational studies laid the groundwork for more sophisticated applications.

The early 2000s marked a pivotal moment with the development of the SILAC technique by Matthias Mann and his colleagues. nih.govnih.gov Initially developed for cell culture, SILAC, often employing L-Lysine-¹³C₆, revolutionized quantitative proteomics by providing a robust and accurate method for comparing proteomes. nih.govnih.gov The initial SILAC method has since evolved, with the development of "pulsed" SILAC (pSILAC) to study protein dynamics and turnover rates, and "spike-in" SILAC to extend the methodology to analyze tissues and clinical samples that cannot be directly labeled. nih.govmdc-berlin.de

The evolution of ¹³C-lysine tracing methodologies has been closely intertwined with technological advancements in mass spectrometry, which have continually improved in sensitivity, resolution, and speed. nih.gov These advancements have enabled researchers to move from studying single proteins to analyzing entire proteomes and their dynamic changes with remarkable precision, with L-Lysine-¹³C₆ remaining a key tool in this ongoing scientific exploration.

Timeline of Key Developments in ¹³C-Lysine Tracing

Time PeriodDevelopmentSignificance
Late 20th Century Early use of ¹³C-labeled amino acidsInvestigated whole-body protein metabolism and amino acid requirements. fao.orgresearchgate.net
Early 2000s Development of SILACRevolutionized quantitative proteomics. nih.govnih.gov
Mid-2000s to Present Evolution of SILAC methodologies (pSILAC, spike-in SILAC)Expanded the application of ¹³C-lysine tracing to study protein dynamics and analyze clinical samples. nih.govmdc-berlin.de

Properties

CAS No.

55443-57-7

Molecular Formula

¹³C₆H₁₀N₂O₂

Molecular Weight

148.11

Synonyms

L-Lysine-1,2,3,4,5,6-13C6

Origin of Product

United States

Methodological Frameworks for L Lysine 13c6 Application

Experimental Design Strategies Utilizing L-Lysine-13C6

The versatility of this compound allows for its integration into diverse experimental designs, each tailored to specific biological questions. These strategies primarily revolve around the metabolic incorporation of the labeled lysine (B10760008) into proteins, which are then analyzed by mass spectrometry.

In Vitro Cellular Models and Isotope Labeling Protocols

In vitro cell culture is a cornerstone of this compound application, most notably in the technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govsigmaaldrich.comcarlroth.com SILAC enables the relative quantification of proteins between different cell populations. sigmaaldrich.com

SILAC Protocol Overview: The fundamental principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid, in this case, lysine. nih.govsigmaaldrich.com One population is cultured in "light" medium containing the natural, unlabeled L-lysine (12C6), while the other is grown in "heavy" medium supplemented with this compound. creative-proteomics.comckisotopes.com Over several cell divisions, the heavy lysine is fully incorporated into the proteome of the "heavy" cell population. creative-proteomics.com Following experimental treatment, the two cell populations are combined, proteins are extracted and digested (typically with trypsin), and the resulting peptides are analyzed by mass spectrometry. msbioworks.comgbiosciences.com

Because peptides from the "heavy" population containing this compound will have a predictable mass shift of 6 Daltons (Da) compared to their "light" counterparts, they can be distinguished and their relative abundance quantified by comparing the signal intensities of the isotopic pairs in the mass spectrum. carlroth.comckisotopes.com

Key Components of SILAC Media:

Custom Media: Specialized cell culture media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, that are deficient in lysine and arginine are used as the base. creative-proteomics.comckisotopes.com

Isotopically Labeled Amino Acids: High-purity this compound is added to the "heavy" medium. ckisotopes.com Often, labeled arginine (e.g., L-Arginine-13C6) is also used to ensure all tryptic peptides (except the C-terminal peptide) are labeled. creative-proteomics.com

Dialyzed Serum: Dialyzed fetal bovine serum (FBS) is used to supplement the media, as it has had small molecules, including unlabeled amino acids, removed. creative-proteomics.comckisotopes.com

Pulsed SILAC (pSILAC): A variation of the classic SILAC method is pulsed SILAC (pSILAC), where cells are grown in standard "light" media and then switched to "heavy" media for a defined period. This "pulse" of heavy amino acid allows for the measurement of newly synthesized proteins, providing insights into protein synthesis rates and turnover.

Table 1: Representative SILAC Labeling Protocol Components

ComponentDescriptionPurpose in this compound Labeling
Cell Line e.g., HeLa, HEK293T, NG108-15The biological system under investigation.
Base Medium DMEM or RPMI-1640, lysine- and arginine-deficientProvides all necessary nutrients for cell growth except for the amino acids to be labeled.
"Heavy" Amino Acid This compound dihydrochlorideThe stable isotope tracer that is metabolically incorporated into newly synthesized proteins in the "heavy" cell population.
"Light" Amino Acid L-Lysine (unlabeled)Incorporated into the proteome of the "light" or control cell population.
Dialyzed FBS Fetal Bovine Serum with small molecules removedProvides essential growth factors without introducing unlabeled lysine that would dilute the isotopic label.
Supplements e.g., Penicillin/Streptomycin, L-GlutamineStandard cell culture additives to prevent contamination and support cell health.

This table provides a generalized overview of components used in SILAC experiments. Specific concentrations and supplements may vary depending on the cell line and experimental goals.

Ex Vivo Tissue Perfusion and Isotope Infusion Methodologies

Ex vivo tissue perfusion systems offer a bridge between in vitro and in vivo studies, allowing for the investigation of organ metabolism in a controlled environment that mimics physiological conditions. nih.govdiva-portal.org In this context, this compound can be introduced into the perfusion medium to study protein synthesis and turnover within an intact organ or tissue slice. nih.gov

The methodology involves perfusing the isolated tissue or organ with a nutrient-rich, oxygenated solution containing a defined concentration of this compound. nih.gov This allows for the tracing of lysine incorporation into the tissue's proteome over time. Samples of the tissue can be collected at various time points during the perfusion to analyze the rate of 13C enrichment. nih.gov This approach is particularly valuable for studying the metabolic responses of organs to specific stimuli or pathological conditions. For instance, studies on intact human liver tissue ex vivo have utilized a medium fully labeled with 13C amino acids, including this compound, to map metabolic pathways. nih.gov

In Vivo Animal Models and Tracer Administration Regimens

The application of this compound extends to whole animal models, a technique often referred to as Stable Isotope Labeling in Mammals (SILAM). nih.gov This allows for the study of protein dynamics in the context of a complete physiological system.

Tracer Administration: The most common method for administering this compound in animal models, such as mice, is through a specially formulated diet. nih.govmpg.de The standard chow is replaced with a diet where the natural lysine is substituted with this compound. mpg.deunits.it The animal is fed this labeled diet for a specific duration, which can range from a short "pulse" of a few days to longer periods to achieve steady-state labeling in various tissues. nih.govmpg.de

Pulsed SILAM (pSILAM): Similar to pSILAC in cell culture, pSILAM involves feeding animals the labeled diet for a short period. nih.gov This approach is particularly useful for measuring the synthesis rates of proteins in response to a specific stimulus or during a particular developmental stage. nih.gov For example, a 2-day feeding of a 13C6-L-lysine diet has been used to analyze actively translating proteins in the mouse brain. nih.gov

Analysis of In Vivo Labeling: After the labeling period, tissues of interest are harvested, and proteins are extracted for mass spectrometric analysis. nih.govresearchgate.net The enrichment of 13C6 in the proteome provides a measure of protein synthesis and turnover rates in that specific tissue. mpg.deresearchgate.net It is crucial to also consider the recycling of amino acids from protein degradation, which can dilute the isotopic label. mpg.de Mathematical modeling is often employed to accurately determine protein lifetimes from the measured isotope incorporation rates. mpg.deunits.it

Table 2: Research Findings from In Vivo this compound Studies in Mice

Study FocusAnimal ModelLabeling DurationKey Finding
Brain Protein Translation C57BL/6J mice2 daysIdentification of 1223 actively translated proteins, primarily in the synapse, dendrite, and myelin sheath. nih.gov
Protein Lifetimes in Brain Aged mice (21 months)14 or 21 daysMeasurement of turnover rates for thousands of proteins in the cortex and cerebellum, revealing differences in protein stability with age. nih.gov
Global Protein Turnover Mice5, 14, or 21 daysDevelopment of a workflow to precisely measure protein lifetimes across different tissues by quantifying 13C6-lysine incorporation. mpg.deresearchgate.net

This table summarizes key findings from studies utilizing this compound in mouse models to investigate protein dynamics.

Sample Preparation for Isotope Abundance Analysis

The accuracy of quantitative proteomics experiments using this compound is highly dependent on meticulous sample preparation. The goal is to efficiently extract, purify, and process proteins into peptides suitable for mass spectrometric analysis while minimizing sources of variability. thermofisher.comnih.gov

Isolation of Biomolecules for 13C Enrichment Assessment

Following the labeling period, the first step is the isolation of proteins from the cells, tissue, or organ of interest.

Cell Lysis: For in vitro studies, cells are typically lysed using buffers containing detergents (e.g., SDS) and chaotropic agents (e.g., urea) to ensure complete protein solubilization. The lysates from the "light" and "heavy" populations are then combined, often in a 1:1 ratio based on total protein concentration, to ensure accurate relative quantification. creative-proteomics.com

Tissue Homogenization: For ex vivo and in vivo samples, tissues are homogenized to break down the complex structure and release the cellular contents. nih.gov This is often followed by protein precipitation or fractionation to isolate the protein component.

Protein Digestion: The isolated proteins are then enzymatically digested into smaller peptides. Trypsin is the most commonly used protease as it specifically cleaves at the C-terminus of lysine and arginine residues. gbiosciences.com This ensures that, in a SILAC experiment using labeled lysine and arginine, every resulting peptide (except the original C-terminal peptide) will contain a labeled amino acid. Digestion can be performed in-solution or after separating proteins by gel electrophoresis (in-gel digestion). gbiosciences.comnih.gov

Filter-Aided Sample Preparation (FASP): FASP is a widely used method that combines protein denaturation, reduction, alkylation, and digestion on a filter unit. This technique is effective at removing detergents and other contaminants that can interfere with mass spectrometry.

Derivatization Techniques for Mass Spectrometric Analysis

In the context of this compound labeling for quantitative proteomics, derivatization is generally not required for the primary analysis, as the mass difference is inherent to the metabolically incorporated amino acid. sigmaaldrich.com The mass spectrometer directly detects the mass difference between the light (12C6) and heavy (13C6) lysine-containing peptides. carlroth.com

However, derivatization techniques can be relevant in related analytical procedures, such as the analysis of free amino acids from the blood plasma to determine the enrichment of the soluble lysine pool in vivo. units.it For instance, gas chromatography-mass spectrometry (GC-MS) analysis of free amino acids often requires derivatization to increase their volatility. units.it

Furthermore, while not a direct derivatization of the 13C6-lysine, other chemical labeling techniques can be combined with SILAC for multiplexed analysis. For example, isobaric tags can be used to label peptides from different samples after SILAC labeling and digestion, allowing for the comparison of more than two conditions in a single mass spectrometry run.

It is important to note that the primary strength of the this compound labeling approach lies in its ability to introduce a quantifiable mass difference in vivo or in vitro without the need for subsequent chemical reactions on the peptides themselves, which can introduce variability. sigmaaldrich.com

Advanced Analytical Techniques for 13C-Lysine Enrichment

The quantification of this compound incorporation into metabolites, peptides, and proteins relies on sophisticated analytical instrumentation capable of distinguishing between isotopologues.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for analyzing the isotopic enrichment in metabolites derived from this compound. This method is particularly useful for studying the fate of the carbon skeleton of lysine as it is metabolized through various biochemical pathways. In practice, after feeding cells or organisms with a substrate containing this compound, intracellular metabolites are extracted and derivatized to increase their volatility for GC analysis. The gas chromatograph separates the individual metabolites, which are then ionized and analyzed by the mass spectrometer.

The mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (MID) for each metabolite. This distribution reveals the number of ¹³C atoms incorporated from this compound into each metabolite molecule. For instance, in studies of bacterial metabolism, GC-MS analysis of protein-bound amino acids from cultures grown on ¹³C-labeled substrates provides data on the labeling patterns of these amino acids. researchgate.netacs.org This information is crucial for calculating metabolic flux ratios. researchgate.net The high resolution of modern mass spectrometers allows for precise quantification of isotopic labeling in amino acids, although some amino acids may degrade during sample processing. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Peptide and Protein Isotope Ratio Measurement

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for quantitative proteomics using this compound. spectra2000.it This technique is central to the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology. thermofisher.comresearchgate.netnih.gov In a typical SILAC experiment, one population of cells is grown in a medium containing the standard "light" L-lysine (¹²C), while another is grown in a medium with "heavy" this compound. thermofisher.comnih.gov This results in the metabolic incorporation of the respective lysine isotopes into the entire proteome. spectra2000.it

After a specific experimental treatment, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin, to generate peptides. thermofisher.comnih.gov These peptide mixtures are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). The mass spectrometer can distinguish between the light and heavy peptides because the incorporation of this compound results in a predictable mass shift (6 Daltons for each lysine residue in a peptide). thermofisher.comresearchgate.net The ratio of the intensities of the heavy to light peptide peaks provides a precise and relative quantification of protein abundance between the two cell populations. thermofisher.comnih.gov

This approach has been widely used to study changes in protein expression, post-translational modifications like phosphorylation, and protein-protein interactions. researchgate.netnih.gov For example, researchers have used this compound labeling with LC-MS to compare protein expression in different cell lines, identify proteins susceptible to deamidation and oxidation, and quantify changes in protein levels in response to drug treatments. thermofisher.comnih.gov The high sensitivity of LC-MS allows for the detection of even small changes in protein abundance, with the ability to identify and quantify thousands of proteins in a single experiment. thermofisher.com

Table 1: Representative LC-MS-based studies using this compound for quantitative proteomics.

Study FocusCell/Organism TypeKey FindingReference
Global proteomic analysisMouseMetabolic labeling of the entire mouse proteome with this compound for quantitative global proteomic research. spectra2000.it
Quantification of protein expression changesA549 human lung carcinoma cellsIdentified and quantified over 350 proteins with altered expression after camptothecin (B557342) treatment. thermofisher.com
Dynamics of protein abundance and post-translational modificationsNIH 3T3 mouse embryonic fibroblast cellsDemonstrated the time-course and completeness of this compound incorporation into cellular proteins. researchgate.net
Comparability of protein therapeuticsMonoclonal antibody (mAb)The use of a stable isotope-tagged reference standard (SITRS) with 13C6-lysine enabled sensitive and quantitative comparability studies of proteins. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach to mass spectrometry for analyzing this compound enrichment. A key advantage of NMR is its ability to determine the specific position of the ¹³C label within a molecule without the need for fragmentation. academie-sciences.fr This makes it invaluable for positional isotopomer analysis.

In studies using this compound, ¹³C NMR spectra can directly reveal the enrichment at each of the six carbon positions in lysine and its metabolic derivatives. academie-sciences.fr This provides detailed insights into the specific reaction pathways that have been active. For example, researchers have used 1D and 2D NMR techniques to measure the specific ¹³C-enrichment of lysine carbons in biological samples, which can then be used to calculate metabolic flux ratios. academie-sciences.fr Furthermore, solid-state NMR has been employed to study the incorporation of ¹³C-labeled lysine into complex biological materials like bone, providing information on the structure and interactions of proteins within the extracellular matrix. nih.gov While generally less sensitive than mass spectrometry, the development of techniques like dynamic nuclear polarization (DNP) can significantly enhance the NMR signal, allowing for the detection of low-abundance species. rsc.org

Computational and Statistical Approaches for Data Interpretation

The large and complex datasets generated from this compound tracer experiments necessitate the use of specialized computational and statistical tools for meaningful interpretation.

Metabolic Flux Analysis (MFA) Algorithms and Software Tools

Metabolic Flux Analysis (MFA) is a powerful computational framework used to quantify the rates (fluxes) of intracellular metabolic reactions. researchgate.netrsc.org When combined with ¹³C labeling data from tracers like this compound, it is referred to as ¹³C-MFA. researchgate.netrsc.orgresearchgate.net The core principle of ¹³C-MFA is to use the measured isotopic labeling patterns of metabolites to constrain a mathematical model of the cell's metabolic network. researchgate.net

The workflow for ¹³C-MFA involves several steps:

Model Definition : A metabolic network model is constructed, defining the relevant biochemical reactions and the atom transitions for each reaction. researchgate.netfrontiersin.org

Isotope Labeling Experiment : Cells are cultured with a ¹³C-labeled substrate, such as this compound.

Data Acquisition : The isotopic labeling patterns of key metabolites (often proteinogenic amino acids) are measured using techniques like GC-MS or LC-MS. researchgate.net

Flux Estimation : Computational algorithms are used to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns. researchgate.netnih.gov This typically involves solving a system of algebraic equations and performing a nonlinear optimization to minimize the difference between the simulated and measured labeling data. researchgate.netnih.gov

Several software packages have been developed to facilitate ¹³C-MFA, including OpenMebius, FiatFlux, and OpenFLUX. researchgate.netresearchgate.netnih.gov These tools provide platforms for model creation, data processing, flux calculation, and statistical analysis. researchgate.netresearchgate.netnih.gov For example, OpenMebius is an open-source software for both stationary and isotopically non-stationary ¹³C-MFA. nih.gov FiatFlux is designed to be user-friendly for non-experts and can calculate flux ratios and absolute fluxes from GC-MS data. researchgate.net OpenFLUX utilizes the Elementary Metabolite Unit (EMU) framework to enhance computational speed for large-scale models. researchgate.net

Table 2: Software tools for Metabolic Flux Analysis.

SoftwareKey FeaturesReference
OpenMebiusPerforms isotopically non-stationary 13C-MFA, open source. nih.gov
FiatFluxUser-friendly, calculates flux ratios and absolute fluxes from GC-MS data. researchgate.net
OpenFLUXBased on the Elementary Metabolite Unit (EMU) framework for enhanced computation speed, user-friendly model creation from spreadsheets. researchgate.net

Fractional Synthesis Rate (FSR) Calculations from Protein Isotope Incorporation

The fractional synthesis rate (FSR) is a measure of the rate at which new proteins are synthesized, expressed as the percentage of the protein pool that is newly synthesized per unit of time. nih.gov this compound is an ideal tracer for measuring FSR because lysine is an essential amino acid, meaning that its incorporation into proteins directly reflects protein synthesis without the complication of intracellular de novo synthesis.

The calculation of FSR is based on the precursor-product principle. The general equation for FSR is:

FSR (%/hour) = [ (E_p(t₂) - E_p(t₁)) / E_precursor ] / (t₂ - t₁) * 100

Where:

E_p(t₂) and E_p(t₁) are the isotopic enrichments of this compound in a specific protein at time points t₂ and t₁, respectively. physiology.orgnih.gov

E_precursor is the isotopic enrichment of the precursor pool (e.g., plasma free this compound or the aminoacyl-tRNA pool). nih.govphysiology.org

(t₂ - t₁) is the duration of the labeling period. physiology.org

In practice, the isotopic enrichment of this compound in both the protein-bound and precursor pools is measured by mass spectrometry. nih.govphysiology.org By analyzing the incorporation of the labeled lysine over time, the synthesis rates of individual proteins or the mixed protein pool in a specific tissue can be determined. nih.govmdpi.com This approach has been applied to study protein turnover in various tissues, such as skeletal muscle, in response to different physiological conditions like feeding or exercise. nih.govnih.govmdpi.com It's important to note that the choice of amino acid tracer can influence the absolute FSR values, highlighting the need for consistency in experimental design when comparing studies. nih.gov

Isotope Tracing Data Normalization and Statistical Validation

Data Normalization Frameworks

Normalization aims to correct for systematic errors introduced during sample preparation and data acquisition. Several key strategies are employed in this compound experiments.

Correction for Natural Isotope Abundance: A crucial first step in analyzing isotope tracing data is the correction for the natural abundance of heavy isotopes, primarily ¹³C, which occurs at approximately 1.1%. nih.gov The measured mass isotopomer distribution (MID) or mass distribution vector (MDV)—which describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.)—is a composite of the label incorporated from the this compound tracer and the naturally occurring heavy isotopes. nih.gov Mathematical correction is required to subtract this natural "background" and determine the true enrichment from the tracer. nih.govnih.gov Tools and algorithms are available that use the chemical formula of the metabolite or peptide to calculate and remove the contribution of natural isotopes. nih.gov

Table 1: Conceptual Example of Natural Abundance Correction for a Peptide Containing One Lysine Residue

Mass IsotopologueMeasured Fractional Abundance (Raw Data)Corrected Fractional Abundance (Post-Correction)Interpretation
M+00.450.50Fraction of the peptide pool with no ¹³C label from the tracer.
M+10.100.00Signal attributed to natural ¹³C abundance, corrected to zero.
M+20.050.00Signal attributed to natural ¹³C abundance, corrected to zero.
M+30.020.00Signal attributed to natural ¹³C abundance, corrected to zero.
M+40.010.00Signal attributed to natural ¹³C abundance, corrected to zero.
M+50.020.00Signal attributed to natural ¹³C abundance, corrected to zero.
M+60.350.50Fraction of the peptide pool fully labeled with one this compound molecule.

Use of Internal and External Standards: In methodologies like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), different cell populations are grown in media containing "light" (unlabeled), "medium," or "heavy" (e.g., this compound) amino acids. thermofisher.comthermofisher.com When samples are combined, the light and heavy peptides from the same protein coexist in the same analytical run. units.it This co-analysis minimizes variability from sample preparation and MS analysis, as the light peptide acts as a direct internal standard for its heavy counterpart. isotope.com For experiments comparing multiple conditions or time points, a fully labeled "medium-heavy" sample can be spiked into all other samples as a normalization standard to bridge the different runs. thermofisher.comthermofisher.com

Normalization to Total Signal or Fractional Labeling: Data can be expressed as fractional labeling, which represents the proportion of a metabolite or peptide pool that has incorporated the ¹³C label. nih.gov This is calculated by dividing the sum of the corrected abundances of labeled isotopologues by the sum of all isotopologues for that molecule. nih.gov This approach normalizes for variations in the absolute abundance of the metabolite pool, providing a clear measure of tracer incorporation. All isotope labeling images can also be optionally normalized to user-provided circulating tracer enrichment data to account for systemic variations in tracer availability. nih.gov

Statistical Validation

Once data is normalized, statistical tests are applied to determine if the observed differences in isotope enrichment between experimental groups are significant.

Hypothesis Testing and Significance: The choice of statistical test depends on the experimental design and data distribution.

Student's t-test is commonly used to compare the means of two groups. mdpi.com

Analysis of Variance (ANOVA) is employed for comparing means across three or more groups, often followed by a post-hoc test like Bonferroni's to identify which specific groups differ. mdpi.com

Non-parametric tests , such as the Mann-Whitney U-test, are used when the data does not meet the assumptions of parametric tests, like normal distribution. mdpi.com The Shapiro-Wilk test can be used to assess normality. mdpi.com

To enhance the reliability of findings, researchers often set strict criteria for significance, combining a p-value threshold (e.g., p < 0.05) with a fold-change cutoff (e.g., fold change > 1.5) to ensure that identified changes are both statistically and biologically meaningful. mdpi.commdpi.com

Correlation and Reproducibility Analysis: The quality of a dataset is often validated by assessing the reproducibility between replicates. The Pearson correlation coefficient is frequently calculated for technical or biological replicates. mdpi.com High correlation coefficients (e.g., >0.8) indicate high reproducibility and lend confidence to the dataset. mdpi.com

Visualization with Volcano Plots: Volcano plots are a powerful tool for visualizing differential enrichment in large-scale proteomics or metabolomics datasets. metabolomicsworkbench.org These plots display the statistical significance (-log10 of the p-value) on the y-axis versus the magnitude of the difference (log2 of the fold change) on the x-axis. This allows for the rapid identification of features that show large-magnitude changes and are also statistically significant. metabolomicsworkbench.org

Table 2: Common Statistical Approaches for this compound Data Validation

Statistical MethodPurposeTypical ApplicationReference
Student's t-testCompares the means of two experimental groups.Comparing a control group vs. a treatment group. mdpi.com
ANOVA with post-hoc test (e.g., Bonferroni)Compares the means of three or more experimental groups.Analyzing data from multiple treatment conditions or time points. mdpi.com
Mann-Whitney U-testCompares two groups when data is not normally distributed.Alternative to the t-test for non-parametric data. mdpi.com
Pearson Correlation CoefficientMeasures the linear relationship and reproducibility between two datasets.Assessing the correlation between biological or technical replicates. mdpi.com
Volcano Plot AnalysisVisualizes differential enrichment by plotting significance vs. fold change.Identifying significantly altered proteins or metabolites in large datasets. metabolomicsworkbench.org
Correction for Multiple Testing (e.g., False Discovery Rate)Adjusts p-values to reduce the likelihood of false positives in large-scale analyses.Standard practice in proteomics and metabolomics where thousands of features are tested simultaneously. mdpi.com

Applications of L Lysine 13c6 in Metabolic Pathway Elucidation

Elucidating Lysine (B10760008) Biosynthesis Pathways

Organisms such as bacteria, plants, and fungi synthesize lysine de novo through distinct metabolic routes. wikipedia.orgcabidigitallibrary.org L-Lysine-13C6 and other 13C-labeled precursors are instrumental in quantifying the activity and regulation of these biosynthetic pathways.

In industrial biotechnology, microorganisms like Corynebacterium glutamicum are extensively used for the large-scale production of L-lysine. lth.senih.gov Metabolic flux analysis using 13C-labeled substrates is a cornerstone for understanding and optimizing these production strains. asm.orgnih.gov By cultivating C. glutamicum on a medium containing a 13C-labeled carbon source, researchers can determine the distribution of carbon throughout the central metabolism and into the lysine biosynthesis pathway. nih.govasm.org

Table 1: Metabolic Flux Distribution in Lysine-Producing Corynebacterium glutamicum

This interactive table summarizes key metabolic fluxes in C. glutamicum during lysine production, as determined by 13C-labeling studies. All fluxes are normalized to a total hexose (B10828440) uptake rate of 100%.

Metabolic Pathway/ProductRelative Flux (%)Key Function in Lysine ProductionSource(s)
Pentose (B10789219) Phosphate (B84403) Pathway (PPP) 55.7Primary source of NADPH (reducing power) for lysine synthesis. asm.org, nih.gov
Tricarboxylic Acid (TCA) Cycle 78.2Supplies precursors (oxaloacetate) and additional NADPH. asm.org, nih.gov
Anaplerotic Carboxylation 34.3Replenishes TCA cycle intermediates, particularly oxaloacetate. asm.org
Flux to Extracellular Lysine 27.4 - 30.0Represents the portion of the carbon source converted to the final product. asm.org, google.com, nih.gov

In plants, lysine is an essential amino acid synthesized via the diaminopimelate (DAP) pathway, which originates from aspartate. wikipedia.orgcabidigitallibrary.org Understanding the regulation of this pathway is crucial for improving the nutritional value of crops. The use of 13C-labeled compounds allows for the tracing of carbon flow into lysine and its precursors. biorxiv.orgmdpi.com For example, experiments in Arabidopsis using 13CO2 feeding have been used to track the incorporation of newly fixed carbon into the amino acid pool, including lysine. biorxiv.org Such studies have shown that under certain stress conditions, the biosynthesis of essential amino acids derived from the aspartate family, including lysine, is enhanced as a potential strategy to maintain growth and stress tolerance. biorxiv.org

Investigation of Lysine Anabolic Fluxes in Microorganisms

Mapping Lysine Catabolism and Degradation Pathways

Lysine catabolism is the process by which lysine is broken down. wikipedia.org This process is critical for maintaining amino acid homeostasis and providing energy. This compound is an invaluable tool for tracking the fate of lysine's carbon skeleton through these degradative routes. plos.orgnih.gov

In mammals, lysine is primarily catabolized through the saccharopine pathway in the liver and kidneys. researchgate.netontosight.ai This pathway ultimately converts lysine into acetyl-CoA, which can then enter the TCA cycle for energy production. nih.gov Studies using this compound have been pivotal in confirming the dominance of this pathway. researchgate.netresearchgate.net When mice were fed a diet containing this compound, researchers could track the appearance of the 13C label in downstream metabolites. nih.govresearchgate.net The analysis showed increased conversion of lysine to acetyl-CoA and the formation of labeled catabolites such as saccharopine and fructoselysine, which were subsequently excreted. nih.govnih.govresearchgate.net

In microorganisms, the pathways can be more diverse. In Phaeobacter inhibens, experiments with uniformly 13C-labeled L-lysine demonstrated that lysine is catabolized to acetyl-CoA, which then enters the TCA cycle. plos.org The labeling patterns in TCA cycle intermediates confirmed this metabolic link. plos.org Similarly, studies in human gut bacteria have used L-[6-13C]lysine to show its fermentation into butyrate (B1204436) and acetate. researchgate.net

Table 2: Identified End-Products from this compound Tracing Studies

This interactive table lists key metabolites identified as downstream products of lysine catabolism in various organisms using this compound as a tracer.

Organism/SystemIdentified Labeled End-ProductsMetabolic SignificanceSource(s)
Rat (in vivo) Acetyl-CoA, Saccharopine, Fructoselysine, Nε-acetyllysineMajor products of the saccharopine oxidative pathway. nih.gov, researchgate.net
Glioblastoma Stem Cells Acetyl-CoAFeeds into the TCA cycle; linked to histone crotonylation. nih.gov
Phaeobacter inhibens Acetyl-CoA, Succinyl-CoA, MalateEntry points into the central TCA cycle. plos.org
Intestinimonas sp. Butyrate, AcetateProducts of fermentation in the human gut. researchgate.net
E. coli Glutarate, SuccinateIntermediates of a novel degradation pathway linking to the TCA cycle. uni-konstanz.de

Stable isotope tracing is a powerful method for discovering previously unknown metabolic pathways. uni-konstanz.denih.gov By feeding an organism this compound and searching for all resulting labeled compounds (an approach known as non-targeted metabolomics), researchers can identify unexpected metabolites. plos.org

This approach has led to several key discoveries:

In the bacterium Phaeobacter inhibens, which was known to degrade lysine via cadaverine, this compound tracing revealed the simultaneous operation of a parallel pathway proceeding through the intermediate L-pipecolate. plos.orgnih.gov

In a study on hypertension in rats, tracking dietary this compound led to the identification of a novel metabolite, Nε-malonyl-lysine. nih.govresearchgate.net This compound is formed by the conjugation of lysine with malonyl-CoA, linking lysine metabolism directly to fatty acid synthesis. nih.govresearchgate.net

Research in E. coli characterized a novel lysine degradation pathway that proceeds via glutarate and L-2-hydroxyglutarate, ultimately producing succinate, which connects the pathway to the TCA cycle. uni-konstanz.de

Analysis of Lysine Oxidative Pathways and End-Product Formation

Interrogation of Central Carbon and Amino Acid Metabolism

Lysine metabolism does not occur in isolation; it is deeply integrated with the central carbon and energy metabolism of the cell. nih.govnih.gov this compound tracing studies have been fundamental in mapping these connections.

In microorganisms engineered for lysine production, flux analysis shows a massive redirection of carbon from glycolysis and the PPP toward the lysine synthesis pathway. nih.govasm.org Conversely, studies on lysine catabolism demonstrate how lysine breakdown products feed back into central metabolism. Research in P. inhibens showed that lysine degradation replenished the TCA cycle at multiple points, with the 13C label appearing in acetyl-CoA, succinyl-CoA, and malate. plos.org This was attributed to the involvement of the ethylmalonyl-CoA pathway in addition to direct catabolism to acetyl-CoA. plos.orgnih.gov

In mammals, this compound tracing has revealed that lysine rapidly reacts with molecules from the central carbon metabolism. nih.govresearchgate.net The formation and subsequent excretion of conjugates like fructoselysine (a conjugate of lysine and glucose) and saccharopine can lead to a net depletion of central carbon metabolites from the organism. nih.govresearchgate.net This highlights a broader physiological role for lysine metabolism in influencing the availability of key metabolites from the central carbon pool.

Tracing Carbon Flow from Lysine to TCA Cycle Intermediates

This compound is instrumental in delineating the pathways through which lysine catabolism contributes to the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. Studies have demonstrated that the carbon backbone of lysine can enter the TCA cycle through various entry points.

In the bacterium Phaeobacter inhibens, experiments using uniformly 13C-labeled L-lysine have shown that lysine is catabolized not only directly to acetyl-CoA but also via the ethylmalonyl-CoA pathway. plos.org This results in the incorporation of labeled carbons into multiple TCA cycle intermediates, including acetyl-CoA, succinyl-CoA, and malate. plos.org The analysis of mass isotopomer distributions in these intermediates provides a detailed picture of the multiple influx points into the cycle. For instance, while citrate (B86180) shows a high degree of M+2 labeling, indicating the incorporation of two labeled carbons from acetyl-CoA, the presence of M+1 and M+3 labeling suggests additional carbon entry routes. plos.org

Further research has highlighted that in different organisms and cell types, the specific pathways linking lysine to the TCA cycle can vary. In some cancer cells, for example, the reprogramming of lysine catabolism leads to the accumulation of crotonyl-CoA, which can influence cellular processes through post-translational modifications of proteins. nih.gov

Table 1: Observed Labeling Patterns in TCA Cycle Intermediates from this compound

TCA Cycle IntermediatePredominant Labeled Isotopologue(s)Inferred Entry Point(s)
CitrateM+2, M+1, M+3Acetyl-CoA, other sources
α-KetoglutarateDecreased labeling compared to citrateDownstream of isocitrate dehydrogenase
Succinyl-CoAM+4Ethylmalonyl-CoA pathway
MalateM+3, M+4Ethylmalonyl-CoA pathway

This table provides an interactive summary of how the labeling from this compound appears in different TCA cycle intermediates, indicating the multiple pathways of carbon entry. Data synthesized from research findings. plos.org

Characterization of Lysine Interconversion with Other Amino Acids

This compound tracing studies are also crucial for understanding the interconversion of lysine with other amino acids. While lysine is an essential amino acid in mammals, meaning it cannot be synthesized de novo, its degradation products can contribute to the synthesis of other non-essential amino acids.

For example, the catabolism of lysine can lead to the production of α-aminoadipate, which can be further metabolized. nih.gov In some organisms, pathways exist for the conversion of lysine to pipecolic acid. nih.govmdpi.com Isotope tracer experiments using this compound have been pivotal in confirming these interconversion pathways. For instance, in the yeast Saccharomyces cerevisiae, feeding cells with [13C6, 15N2]lysine resulted in the formation of large amounts of [13C5, 15N2]cadaverine, demonstrating a direct metabolic link. nih.gov

Furthermore, studies in various organisms have elucidated different pathways for lysine degradation that can lead to intermediates shared with other amino acid metabolic pathways. In Pseudomonas putida, one pathway involves the conversion of L-lysine to D-lysine, followed by a series of reactions leading to 2-aminoadipate. nih.gov The use of this compound allows for the quantitative assessment of the flux through these different routes.

Dynamic Metabolic Flux Analysis in Specific Biological Contexts

Metabolic flux analysis (MFA) using stable isotopes like this compound provides a quantitative measure of the rates of metabolic reactions within a cell. frontiersin.orgembopress.org This powerful technique allows researchers to understand how metabolic pathways are rewired under different conditions, such as cellular stress or during development. frontiersin.orgembopress.org

Metabolic Reprogramming in Cellular Stress Responses

Cells adapt to stressful conditions by reprogramming their metabolism to meet altered bioenergetic and biosynthetic demands. This compound can be used to trace how lysine metabolism is altered during these responses.

In cancer cells, which often experience significant metabolic stress, lysine metabolism is frequently rewired. jcancer.org For instance, glioblastoma stem cells upregulate lysine catabolism, leading to an accumulation of crotonyl-CoA, which in turn modifies histones and affects gene expression. nih.gov This metabolic shift supports tumor growth and immune evasion. nih.govjcancer.org Isotope tracing with labeled lysine can quantify the increased flux through these altered pathways.

Studies have also shown that in response to oxidative stress, some organisms can increase their uptake of lysine. nih.gov This "lysine harvesting" leads to a reprogramming of redox metabolism, where NADPH that would normally be used for lysine biosynthesis is instead channeled into glutathione (B108866) metabolism, thereby increasing the cell's antioxidant capacity. nih.gov this compound tracing can confirm the redirection of these metabolic fluxes.

Flux Distribution in Developing Organisms

The metabolic needs of an organism change dramatically during development. 13C-based metabolic flux analysis, including the use of this compound, is a valuable tool for understanding these dynamic changes. mdpi.comoup.com

In developing embryos, for example, the flux of carbon from various nutrients into biomass precursors is tightly regulated. Studies in developing maize kernels using 13C-labeled substrates have revealed the specific pathways responsible for the synthesis of essential amino acids like lysine. oup.com These analyses have confirmed that lysine is synthesized via the diaminopimelate pathway in plants. oup.com

By applying isotopically nonstationary MFA, researchers can also capture the dynamic changes in metabolic fluxes over time. nih.gov This is particularly important in developmental processes where the metabolic state is not at a steady state. Such studies provide a detailed map of how metabolic networks adapt to support the changing requirements of growth and differentiation.

L Lysine 13c6 in Protein Dynamics and Proteomics Research

Measurement of Protein Synthesis and Degradation Rates

Determination of Global Protein Turnover Rates

Studies in HeLa cells have shown an average turnover rate for proteins to be approximately 20 hours. liverpool.ac.uk However, when accounting for protein abundance, the turnover for 50% of the total proteome is closer to 24 hours, which aligns with the cell doubling time. usherbrooke.ca In human fibroblasts, the mean half-life of proteins was found to be 59.9 hours. mdpi.com Research in mice has demonstrated that different tissues exhibit distinct turnover rates, with liver and kidney proteins turning over faster than those in the heart and skeletal muscle. hupo.org

Quantification of Specific Protein Half-Lives

Beyond global measurements, L-Lysine-¹³C₆ labeling allows for the determination of the half-life of individual proteins. researchgate.net The half-life of a protein is the time it takes for half of the existing molecules of that protein to be degraded. This is a critical parameter for understanding the regulation of specific cellular processes.

For example, a study using a pulse-chase SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) approach, which involves replacing the "heavy" lysine (B10760008) medium with "light" lysine, measured the median protein half-life in one dataset to be 55.8 hours. plos.org Another study in yeast found that while most proteins were stable with half-lives exceeding 12 hours, a smaller subset had shorter half-lives. molbiolcell.org These specific measurements are crucial for identifying proteins that are rapidly turned over to control cellular functions.

Quantitative Proteomics Based on L-Lysine-¹³C₆ Incorporation

L-Lysine-¹³C₆ is a cornerstone of quantitative proteomics, enabling the accurate comparison of protein abundance between different samples. creative-biolabs.comisotope.comfishersci.fi This is achieved by metabolically incorporating the "heavy" lysine into the entire proteome of cells or organisms. thermofisher.comspectra2000.it

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Variations and Applications

SILAC is a powerful and widely used technique in which cells are grown in media containing either normal ("light") or "heavy" amino acids, such as L-Lysine-¹³C₆. creative-biolabs.comfishersci.fithermofisher.com After a period of growth, the proteins in the "heavy" culture become fully labeled. fishersci.fi The cell populations can then be subjected to different experimental conditions, and their proteomes can be mixed and analyzed together by mass spectrometry. creative-biolabs.com The mass difference between the light and heavy peptides allows for the direct quantification of relative protein abundance. thermofisher.com

SILAC has been applied to a vast array of research areas, including:

Protein Expression Profiling: Comparing protein levels between different cell states, such as healthy versus diseased cells. creative-biolabs.com

Signal Transduction: Investigating changes in protein abundance and modifications upon stimulation. creative-proteomics.com

Protein-Protein Interactions: Identifying interaction partners by quantifying changes in protein complexes. creative-biolabs.com

A variation of this method, known as pulsed SILAC (pSILAC), involves introducing the heavy label for a defined period to measure protein synthesis rates. plos.org Dynamic SILAC (dSILAC) tracks the incorporation of the heavy label over a time course to determine protein turnover rates. nih.gov

Applications of SILAC using L-Lysine-¹³C₆
SILAC VariationPrimary ApplicationKey Information Gained
Standard SILACRelative protein quantificationChanges in protein abundance between different conditions. creative-biolabs.com
Pulsed SILAC (pSILAC)Measurement of protein synthesisRate of new protein synthesis. plos.org
Dynamic SILAC (dSILAC)Determination of protein turnoverProtein half-lives and degradation rates. nih.gov

In Vivo Stable Isotope Labeling in Mammals (SILAM) for Quantitative Proteomics

The principles of SILAC have been extended to whole organisms, a technique known as Stable Isotope Labeling in Mammals (SILAM). isotope.comeurisotop.com In SILAM, animals, typically mice or rats, are fed a diet where the sole source of a specific amino acid is the heavy isotope-labeled version, such as L-Lysine-¹³C₆. spectra2000.itisotope.comeurisotop.com This results in the metabolic labeling of the entire proteome of the animal. spectra2000.itisotope.com

Tissues from a "heavy" SILAM animal can then be used as an internal standard, mixed with tissues from an unlabeled ("light") animal that has undergone a specific experimental treatment. isotope.comeurisotop.com This approach allows for highly accurate quantitative proteomics of different tissues and organs in the context of physiological studies and disease models. isotope.comeurisotop.comckisotopes.com

For instance, the SILAC mouse strategy has been used to study the molecular changes in the muscle tissue of mice with dystrophin deficiency, a model for muscular dystrophy. nih.gov By comparing the proteomes of dystrophic and healthy mice, researchers can identify proteins and pathways affected by the disease. nih.gov

SILAM Research Findings with L-Lysine-¹³C₆
Organism/ModelResearch FocusKey Findings
C57BL/6 MiceProteome turnoverDemonstrated the feasibility of fully labeling the mouse proteome with ¹³C₆-Lysine. researchgate.net
mdx Mouse (Dystrophy model)Pathological mechanisms of muscular dystrophyIdentified alterations in protein expression in dystrophic skeletal muscle. nih.gov
Rat CerebellumSynaptosomal proteome developmentQuantified changes in synaptic proteins during post-natal development. spectra2000.it

Investigation of Protein Post-Translational Modification Dynamics

Post-translational modifications (PTMs) are chemical modifications to proteins that occur after their synthesis and play a crucial role in regulating their function, localization, and stability. thermofisher.com L-Lysine-¹³C₆-based SILAC methods are powerful tools for studying the dynamics of PTMs. researchgate.net

By quantifying the changes in the levels of modified peptides between different experimental conditions, researchers can gain insights into how PTMs regulate cellular processes. For example, SILAC has been used to identify and quantify changes in phosphorylation, a key PTM involved in signal transduction. creative-proteomics.com Furthermore, SILAC can be employed to study the turnover of PTMs themselves, revealing how quickly a modification is added and removed from a protein. This provides a deeper understanding of the regulatory networks that control cell function.

Tracing Carbon Flux into Modified Lysine Residues

L-Lysine-13C6 is instrumental in tracing the metabolic pathways, or carbon flux, that contribute to the modification of lysine residues within proteins. By supplying cells with ¹³C-labeled precursors, researchers can follow the incorporation of these heavy carbons into various metabolic intermediates and ultimately into post-translationally modified lysine residues. This provides a dynamic view of how cellular metabolism fuels these critical protein modifications.

One key application is in understanding the production of L-lysine itself. For instance, in metabolic flux analysis of Corynebacterium glutamicum, a bacterium used for industrial lysine production, tracer experiments with [1-¹³C] glucose or [¹³C₆] glucose are employed. lth.senih.gov By analyzing the mass isotopomer distribution in protein-bound amino acids, researchers can quantify the flux through central carbon metabolism pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle, and determine how genetic modifications impact the yield of lysine. lth.senih.gov

Furthermore, the SILAC approach can be adapted to trace the carbon flow into specific PTMs. For example, by using heavy glucose ([¹³C₆]glucose) in combination with SILAC, it is possible to track the incorporation of labeled carbons into the acetyl group of acetyl-lysine. This allows for the investigation of how different carbon sources contribute to the acetyl-CoA pool that is used for histone acetylation, a key epigenetic modification. nih.gov

Dynamics of Lysine Acetylation and Methylation

The dynamic nature of post-translational modifications like acetylation and methylation on lysine residues plays a crucial role in regulating a vast array of cellular processes, including gene expression, DNA repair, and signal transduction. nih.govuni-muenchen.de this compound, often in conjunction with other stable isotope-labeled compounds, has been pivotal in unraveling the complex dynamics of these modifications.

By employing SILAC with this compound, researchers can distinguish between pre-existing ("old") and newly synthesized proteins. nih.govresearchgate.net This allows for the study of how histone modifications are maintained or altered during processes like cell division. biorxiv.org For example, studies have shown that during DNA replication, old histones with their existing methylation marks are recycled and distributed to the daughter DNA strands, while new, unmodified histones are synthesized and deposited. biorxiv.org By tracking the incorporation of heavy lysine, the rate of new histone synthesis can be precisely measured. nih.govresearchgate.net

To specifically investigate the dynamics of methylation, a technique known as methyl-SILAC is used. In this approach, cells are cultured with a heavy version of methionine, the precursor for the methyl donor S-adenosyl methionine (SAM). nih.gov This allows for the tracking of newly added methyl groups to lysine residues. nih.gov Combining this with this compound labeling can provide a comprehensive picture of both protein turnover and the dynamics of methylation on specific lysine sites. nih.gov

Research using these techniques has revealed that different histone methylation marks have distinct dynamics. For instance, methylations associated with actively transcribed genes tend to have faster turnover rates compared to those in silent chromatin regions. nih.gov Furthermore, these studies have enabled the quantification of the relative abundance of different methylation states (mono-, di-, and trimethylation) on specific lysine residues, providing insights into the regulatory mechanisms governing these modifications. nih.govresearchgate.netnih.gov

Interactive Data Table: Applications of this compound in Proteomics

Research Area Specific Application Key Findings Relevant PTMs
Protein Turnover Measuring synthesis and degradation rates of proteins.Highly abundant proteins often have longer half-lives. liverpool.ac.uk Histone proteins double with each cell division. nih.govresearchgate.netNot applicable
Carbon Flux Analysis Tracing metabolic pathways for lysine biosynthesis.Genetic modifications can increase flux through the pentose phosphate pathway, enhancing lysine production. lth.seNot applicable
Histone Dynamics Studying the maintenance of histone modifications during cell division.Old histones and their modifications are recycled, while new histones are synthesized and modified. biorxiv.orgAcetylation, Methylation
PTM Dynamics Quantifying the rates of lysine acetylation and methylation.Active gene-associated methylations have faster turnover rates. nih.govAcetylation, Methylation

Diverse Research Applications of L Lysine 13c6 Across Biological Systems

Microbial Physiology and Biotechnology

The use of L-Lysine-13C6 and other stable isotope tracers has revolutionized the study of microbial metabolism, offering precise insights into pathway dynamics that are crucial for both industrial applications and understanding infectious diseases.

Optimization of Microbial Fermentation Processes for Amino Acid Production

In the field of industrial biotechnology, L-lysine is a commercially significant amino acid, produced on a large scale through microbial fermentation, primarily using the bacterium Corynebacterium glutamicum. nih.govresearchgate.net To improve production yields, metabolic engineering strategies are employed to redirect carbon flow towards the lysine (B10760008) biosynthesis pathway. researchgate.netnih.gov

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a key technique used to quantify the rates (fluxes) of all intracellular reactions. nih.govnih.gov In these studies, a ¹³C-labeled substrate like [¹³C₆]glucose or specifically labeled sucrose (B13894) is fed to the microbes. asm.orgnih.gov As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various intermediates and final products, including protein-bound lysine. By analyzing the ¹³C labeling patterns in lysine and other metabolites using mass spectrometry, researchers can construct a detailed map of the metabolic activity within the cell. asm.orgnih.gov

For instance, studies on C. glutamicum have used this approach to compare metabolic fluxes when the bacterium is grown on different carbon sources like glucose, fructose, or sucrose. nih.govasm.orgnih.gov This analysis has revealed critical insights, such as the high flux required through the pentose (B10789219) phosphate (B84403) pathway (PPP) to supply the NADPH necessary for lysine synthesis. nih.govresearchgate.netlth.se Research has shown that in lysine-producing strains, the PPP flux is significantly increased to meet the high demand for NADPH, a key cofactor in the lysine biosynthetic pathway. nih.govlth.se Overexpressing key enzymes in the PPP, guided by ¹³C-MFA data, has been a successful strategy to enhance lysine yields. nih.govlth.se

Table 1: Comparative Metabolic Fluxes in Corynebacterium glutamicum for L-Lysine Production This interactive table summarizes findings from metabolic flux analysis studies, showing how the central carbon metabolism is distributed to optimize the production of L-lysine.

Metabolic Pathway Flux Contribution (Normalized) Role in Lysine Production Supporting Findings
Pentose Phosphate Pathway (PPP) High (e.g., ~56%) Major source of NADPH, a required cofactor for lysine biosynthesis. nih.govresearchgate.net Flux increases in high-yield strains; overexpression of PPP enzymes boosts production. nih.govlth.se
Anaplerotic Reactions Enhanced Replenishes TCA cycle intermediates, providing precursors for lysine synthesis. nih.gov Overexpression of anaplerotic enzymes like pyruvate (B1213749) carboxylase increases lysine yield. researchgate.net

Understanding Metabolic Adaptations in Pathogenic Microbes

This compound and related isotopic tracers are invaluable for dissecting the metabolic interplay between pathogenic microbes and their hosts. During an infection, pathogens must adapt their metabolism to survive and replicate within the host, which often presents a nutrient-limited environment. asm.org Isotope tracing allows researchers to determine which nutrients the pathogen scavenges from the host and which it synthesizes on its own (de novo). nih.gov

Studies on Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, have used ¹³C-labeled glucose to trace its incorporation into the amino acids of both the host cell and the intracellular bacteria. biorxiv.org These experiments revealed that virulent Mtb strains heavily rely on the host's central carbon metabolism for the de novo biosynthesis of essential amino acids, including lysine. biorxiv.org Similarly, research on the zoonotic pathogen Streptococcus suis used [U-¹³C₆]glucose to analyze its amino acid biosynthesis in different host environments like blood and cerebrospinal fluid, revealing distinct metabolic adaptations for each niche. nih.gov

This knowledge is critical for identifying unique metabolic pathways in pathogens that could be targeted for new antimicrobial therapies. By understanding the specific nutritional requirements and metabolic flexibility of bacteria like Listeria monocytogenes or entero-invasive Escherichia coli during infection, researchers can devise strategies to disrupt these essential processes. asm.org

Plant Biology and Agricultural Research

In plants, lysine is an essential amino acid whose synthesis and catabolism are tightly regulated and linked to development and stress responses. frontiersin.orgfrontiersin.org While direct, detailed studies using this compound in crop plants are less commonly published than in microbial systems, the principles of isotope tracing are central to understanding nitrogen metabolism and protein dynamics in agriculture.

Investigating Nitrogen Assimilation and Protein Synthesis in Crop Plants

Nitrogen is a critical nutrient for plant growth, and its assimilation into amino acids is a fundamental process. nih.govd-nb.info Isotope labeling, often with ¹⁵N-labeled fertilizers, is a classic technique to trace the uptake and distribution of nitrogen throughout the plant. Complementing this with ¹³C-labeled amino acids like this compound allows for a more detailed investigation of protein synthesis and turnover.

By supplying this compound to a plant, researchers can track its incorporation into newly synthesized proteins in various tissues (roots, leaves, seeds). This approach can quantify the rates of protein synthesis and degradation, providing insights into how plants allocate nitrogen resources during different growth stages or in response to environmental changes. researchgate.net Such studies are crucial for developing strategies to improve the nutritional value of crops, particularly cereals, which are often deficient in lysine. frontiersin.orgfrontiersin.org Understanding the dynamics of lysine incorporation can help guide genetic engineering efforts aimed at producing high-lysine crop varieties. frontiersin.org

Elucidating Lysine Metabolism in Plant Development and Stress Response

Lysine metabolism is not just for building proteins; it is also deeply connected to plant development and responses to both biotic and abiotic stress. frontiersin.orgnih.gov The catabolism of lysine, for instance, produces intermediates that feed into stress-related metabolic pathways. frontiersin.orgnih.gov

Using this compound as a tracer would enable researchers to map the flow of carbon from lysine into these other pathways under specific conditions, such as drought or pathogen attack. nih.gov For example, it has been shown that lysine catabolism is linked to the tricarboxylic acid (TCA) cycle and the synthesis of signaling molecules involved in stress responses. frontiersin.orgd-nb.info Tracking the ¹³C label from lysine could precisely quantify the flux towards these pathways, revealing how plants reconfigure their metabolism to cope with environmental challenges. This information is vital for breeding more resilient and productive crops.

Fundamental Research in Eukaryotic Models (excluding human clinical)

In fundamental cell biology, this compound is a cornerstone of the quantitative proteomics technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). thermofisher.comckgas.com SILAC allows for the precise comparison of protein abundance between different cell populations.

The method involves growing one population of cells in a medium containing normal ("light") amino acids, while a second population is grown in a medium where an essential amino acid, such as lysine, is replaced with its "heavy" isotope-labeled counterpart, this compound. thermofisher.comcreative-biolabs.com Over several cell divisions, the heavy lysine is fully incorporated into all newly synthesized proteins in the second population. sigmaaldrich.com The two cell populations can then be combined, and their proteins extracted, digested, and analyzed by mass spectrometry.

Because proteins from the "heavy" population contain this compound, their corresponding peptides will have a predictable mass shift compared to the "light" peptides. thermofisher.com By comparing the signal intensities of the light and heavy peptide pairs, researchers can accurately quantify the relative abundance of thousands of proteins simultaneously. creative-biolabs.com

This powerful technique has been widely applied in various eukaryotic model systems:

Saccharomyces cerevisiae (Yeast): SILAC has been used in this key model organism to conduct proteome-wide analyses of post-translational modifications like acetylation and to understand how protein expression changes in response to genetic mutations or environmental stress. nih.govnih.govcapes.gov.br

Mouse Embryonic Fibroblasts (MEFs): Researchers have used SILAC with this compound to study the function of specific enzymes, such as the mitochondrial deacetylase Sirt3, by comparing protein acetylation levels between wild-type and knockout cells. plos.org

Mammalian Cell Lines (HeLa, U2OS, etc.): SILAC is routinely used to investigate a vast range of cellular processes, including protein turnover, signaling pathways, and the effects of drug treatments on the proteome. sigmaaldrich.complos.org

Table 2: Applications of this compound in SILAC-based Proteomics This interactive table showcases the diverse applications of using this compound as a metabolic label in fundamental eukaryotic research.

Research Area Eukaryotic Model Specific Application Key Finding Enabled by this compound
Post-Translational Modifications Saccharomyces cerevisiae, Mouse Cells Identifying substrates of deacetylase enzymes by comparing wild-type vs. knockout cells. nih.govplos.org Quantified changes in lysine acetylation on thousands of proteins, revealing regulatory networks. nih.govplos.org
Protein Expression Profiling Mammalian Cell Lines Comparing proteomes of cells under different experimental conditions (e.g., drug treatment). creative-biolabs.com Accurate relative quantification of thousands of proteins to identify those affected by the treatment.
Protein Turnover Analysis Mammalian Cell Lines Measuring the rate of protein synthesis and degradation using a pulsed SILAC (pSILAC) approach. Determined the half-lives of individual proteins on a proteome-wide scale.

Cell Cycle Regulation and Protein Turnover Dynamics

The regulation of the cell cycle is intrinsically linked to the tightly controlled synthesis and degradation of proteins. This compound, through dynamic SILAC (dSILAC) or pulse-chase SILAC (pSILAC) experiments, has been instrumental in dissecting the kinetics of protein turnover—the balance between protein synthesis and degradation that governs cellular homeostasis and proteome remodeling. mdpi.comthermofisher.com

In a typical dSILAC experiment, cells are cultured in a medium containing "light" lysine and then switched to a "heavy" medium containing this compound. mdpi.com By collecting and analyzing samples at various time points after the switch, researchers can measure the rate of incorporation of the heavy label, which reflects the rate of new protein synthesis. Conversely, by performing a "pulse-chase" where cells are first fully labeled with heavy this compound and then switched to a light medium, the rate of disappearance of the heavy signal can be measured to determine protein degradation rates. plos.org

These approaches have revealed that protein half-lives can vary dramatically, from less than a day to over 20 days, and are often correlated with the protein's function and the dynamic nature of the complexes they form. elifesciences.org For example, a study in human A549 adenocarcinoma cells using dSILAC determined the intracellular stability of almost 600 proteins, providing a profile of the "dynamic proteome." windows.net Another study in human fibroblasts calculated the half-lives of over 1,600 proteins, finding that secreted proteins like collagens and those involved in extracellular matrix organization have higher turnover rates (shorter half-lives), while more stable proteins, such as those involved in energy metabolism and chromatin organization, have lower turnover rates (longer half-lives). mdpi.com

Research using this compound has shown that global protein synthesis and degradation rates can be significantly altered in response to cellular stress or therapeutic interventions. For instance, treatment of T-cells with the Hsp90 inhibitor geldanamycin (B1684428) led to a significant global decrease in protein synthesis rates. plos.org Such studies are crucial for understanding how cells regulate essential processes like growth and differentiation and respond to perturbations. thermofisher.com

Protein ClassTypical Half-Life RangeKey FunctionsReference Study Cell Type
Secreted Proteins (e.g., Collagens)&lt; 30 hoursExtracellular matrix organization, cell adhesionHuman Fibroblasts mdpi.com
Synaptic ProteinsMedian of 5.4 daysNeurotransmission, synaptic plasticityRat Primary Hippocampal Cultures elifesciences.org
Mitochondrial ProteinsLonger than median (>5.4 days)Cellular respiration, energy productionRat Primary Hippocampal Cultures elifesciences.org
Energy Metabolism & Chromatin Proteins> 80 hoursMetabolic pathways, DNA packaging, gene regulationHuman Fibroblasts mdpi.com

Mechanistic Studies of Organelle Biogenesis and Protein Trafficking

The proper functioning of a cell relies on the correct localization and transport of proteins to various organelles. This compound labeling is a powerful technique for studying the dynamics of organelle composition and the mechanisms of protein trafficking. When combined with subcellular fractionation techniques, such as differential ultracentrifugation, SILAC allows for the quantitative comparison of protein levels within isolated organelles under different conditions. nih.govnih.gov

A significant advancement in this area is the development of "prox-SILAC," which integrates pulse-SILAC with proximity-dependent protein labeling (e.g., APEX2/HRP). researchgate.netmpi-cbg.de This innovative method enables the mapping of newly synthesized proteins with subcellular spatial resolution. researchgate.net In a prox-SILAC experiment, an enzyme like APEX2 is targeted to a specific organelle (e.g., the mitochondrial matrix or the endoplasmic reticulum lumen). researchgate.net Following a pulse with heavy this compound, the enzyme is activated to biotinylate nearby proteins, both old and new. Subsequent enrichment and mass spectrometry analysis of the biotinylated proteins reveal the turnover dynamics specifically within that subcellular compartment, providing insights into not just synthesis and degradation, but also local protein trafficking. researchgate.netnih.gov

Studies using this compound have provided detailed information on the composition and turnover of various organelles. For example, quantitative proteomics of the centrosome, a non-membranous organelle crucial for cell division, used pulsed SILAC labeling to reveal remarkable variation in the stability of its protein components. springermedizin.de Another study combined dynamic SILAC with spatial proteomics to simultaneously measure protein turnover and localization in human cardiomyocytes, revealing how endoplasmic reticulum stress affects the spatial and temporal distribution of proteins. nih.gov This approach can distinguish the trafficking of pre-existing proteins from that of newly synthesized ones. nih.gov Research in MCF7 breast cancer cells used this compound to quantify changes in protein abundance in nuclear and cytoplasmic fractions following estradiol (B170435) stimulation, identifying systematic nucleo-cytoplasmic trafficking of proteins. nih.gov

Organelle/CompartmentThis compound ApplicationKey FindingsReference Study
Mitochondriaprox-SILACMapping of newly synthesized proteins with high spatial resolution within the mitochondrial matrix. researchgate.net
Endoplasmic Reticulum (ER)prox-SILACProfiling of ER protein turnover, a hub for secretory pathway proteins. researchgate.net
Nucleus/CytoplasmSILAC with Subcellular FractionationIdentification of systematic protein trafficking between the nucleus and cytoplasm upon hormonal stimulation. nih.gov
CentrosomePCP-SILAC (Protein Correlation Profiling)Determination of the turnover rates and relative abundance of centrosomal components. springermedizin.de

Metabolic Contributions to Cellular Senescence and Apoptosis

Cellular senescence, a state of irreversible cell cycle arrest, and apoptosis, or programmed cell death, are fundamental biological processes critical for development, tissue homeostasis, and tumor suppression. This compound-based quantitative proteomics has emerged as a key technology for elucidating the complex protein dynamics that underlie these processes.

In the study of cellular senescence, a major focus has been the characterization of the Senescence-Associated Secretory Phenotype (SASP), a complex secretome of inflammatory cytokines, chemokines, growth factors, and proteases. Using SILAC with this compound, researchers have performed unbiased, quantitative analyses of the proteins secreted by senescent cells compared to their quiescent counterparts. researchgate.netusherbrooke.ca For example, a SILAC-based study on human fibroblasts identified 343 proteins secreted at significantly higher levels by senescent cells. researchgate.net Bioinformatic analysis of this dataset revealed a previously unlinked connection between the SASP and hemostasis, with 44 of the identified proteins participating in blood clotting. researchgate.net Another study used SILAC combined with click chemistry to analyze the secretome of pancreatic cancer cells, identifying Complement factor B (CFB) as a key secreted protein that promotes proliferation by preventing cellular senescence. usherbrooke.ca

This compound is also pivotal in dissecting the molecular machinery of apoptosis. Upon induction of apoptosis, a cascade of proteases called caspases is activated, leading to the cleavage of hundreds of cellular proteins. A SILAC-based degradomics approach has been developed to identify these caspase substrates on a proteome-wide scale. In this method, lysates from apoptotic cells (labeled with heavy this compound) are compared to lysates from control cells (labeled with light lysine). The cleavage of a protein results in a characteristic shift in its migration on an SDS-PAGE gel, which can be quantified by analyzing the heavy/light ratios in different gel slices. nih.gov Using this strategy, one study identified over 650 cleaved proteins in response to TRAIL-induced apoptosis, including many previously unknown caspase substrates. nih.gov Further studies have used similar SILAC approaches to compare the cleavage specificities of different caspases, such as caspase-2, -3, and -7, providing detailed maps of the proteolytic events that execute programmed cell death.

ProcessThis compound ApplicationExample Proteins/Factors IdentifiedKey Insights
Cellular Senescence (SASP)SILAC Secretome AnalysisSERPINs, Thrombospondins (THBS1), Complement factor B (CFB)Identified a link between senescence and hemostasis; CFB promotes proliferation by inhibiting senescence. researchgate.netusherbrooke.ca
Apoptosis (Caspase Substrates)SILAC-based DegradomicsCondensin I complex proteins, Eukaryotic translation initiation factor 4B (eIF4B)Proteome-wide identification of over 650 caspase substrates during TRAIL-induced apoptosis. nih.gov
Inflammation-induced ProteolysisQuantitative SILAC82 putative caspase-1 substratesRevealed that different inflammatory stimuli induce largely overlapping caspase substrate profiles but with different extents of proteolysis.

Advanced Research Directions and Future Perspectives with L Lysine 13c6

Integration with Multi-Omics Data for Systems Biology

A pivotal direction for future research lies in the integration of L-Lysine-13C6 tracing data with other high-throughput "omics" technologies. This systems biology approach allows for a more comprehensive view of how genetic and environmental perturbations affect cellular function by connecting changes in the proteome, as traced by this compound, with the transcriptome and lipidome. nih.govnih.gov

Combining Isotope Tracing with Transcriptomics and Lipidomics

The combination of stable isotope tracing with transcriptomics and lipidomics provides a powerful multi-layered view of cellular metabolism. acs.orgtum.de While transcriptomics reveals changes in gene expression, this compound tracing quantifies the real-time synthesis of proteins, offering a functional readout that often does not directly correlate with mRNA levels. mdpi.com This is crucial because post-transcriptional, translational, and post-translational modifications can significantly influence protein abundance and function. frontiersin.org

For instance, a study could use RNA-sequencing to identify upregulated genes involved in a specific metabolic pathway in response to a stimulus. Simultaneously, this compound tracing can measure the synthesis rates of the corresponding enzymes, confirming whether the transcriptional changes translate into functional protein production. mdpi.com

Furthermore, integrating lipidomics allows researchers to connect proteomic changes to alterations in lipid metabolism. For example, by tracing the incorporation of this compound into enzymes involved in fatty acid synthesis, researchers can correlate their production with changes in the cellular lipid profile, providing a more complete picture of metabolic reprogramming. tum.de This integrated approach is particularly valuable in understanding complex diseases like cancer and metabolic syndrome. nih.govwaters.com

Table 1: Illustrative Multi-Omics Integration Study Design

Omics Layer Methodology Information Gained Integration with this compound
Transcriptomics RNA-SequencingChanges in gene expression (mRNA levels)Correlates gene upregulation/downregulation with actual protein synthesis rates.
Proteomics This compound Labeling & Mass SpectrometryProtein synthesis, degradation, and turnover ratesProvides the core data on proteome dynamics.
Metabolomics Mass Spectrometry or NMRChanges in metabolite concentrations and fluxesLinks protein dynamics to changes in metabolic pathway activity. frontiersin.org
Lipidomics Mass SpectrometryChanges in lipid species and abundanceConnects proteomic shifts to alterations in lipid synthesis and signaling pathways. acs.org

Network-Level Analysis of Metabolic and Proteomic Interplay

The data generated from multi-omics experiments can be used to construct and analyze complex biological networks. scilifelab.se By mapping the dynamic changes in protein abundance (from this compound tracing) onto known metabolic and protein-protein interaction networks, researchers can identify key nodes and pathways that are perturbed under specific conditions. frontiersin.orgmpg.de This network-level analysis moves beyond studying individual components to understanding the emergent properties of the system as a whole. nih.gov

For example, in a study of a neurodegenerative disease, this compound tracing could reveal altered turnover rates of specific proteins. By placing these proteins within an interaction network, researchers might discover that they are part of a functional module that is collectively dysregulated, even if the changes in individual protein levels are subtle. mdpi.com This approach can uncover novel disease mechanisms and potential therapeutic targets that would be missed by single-omics analysis.

Development of Novel Computational Models for Isotope Tracing Data

The increasing complexity of data from this compound tracing experiments necessitates the development of more sophisticated computational models for data analysis and interpretation. nih.gov These models are essential for extracting meaningful biological insights from the vast datasets generated by modern mass spectrometers.

Machine Learning Approaches for Metabolic Pathway Reconstruction

Machine learning algorithms are emerging as powerful tools for analyzing stable isotope tracing data. creative-proteomics.comethz.ch These approaches can be trained on large datasets from this compound experiments to identify patterns and relationships that are not apparent through traditional analysis methods. For instance, machine learning models can be used to reconstruct metabolic pathways by learning the correlations between the labeling patterns of different metabolites and proteins. mdpi.com This can help to identify novel metabolic routes or points of regulation within a network.

One potential application is to use a supervised machine learning model, trained on a dataset of known metabolic pathways and their corresponding this compound labeling patterns, to predict the metabolic fate of lysine (B10760008) in a new experimental condition. This could accelerate the discovery of how cells adapt their metabolism in response to different stimuli.

Dynamic Modeling of Isotope Kinetics

Dynamic modeling of isotope kinetics allows for a more detailed understanding of metabolic fluxes and protein turnover rates. researchgate.netnih.gov Unlike steady-state models, which assume that the system is in equilibrium, dynamic models can capture the time-dependent changes in isotope labeling. This is particularly important for studying transient metabolic states or the kinetics of protein synthesis and degradation in response to a stimulus. liverpool.ac.uknih.gov

By fitting the time-course data from an this compound pulse-chase experiment to a dynamic model, researchers can estimate the rates of protein synthesis and degradation for thousands of proteins simultaneously. nih.govrug.nl This provides a global view of proteome dynamics that can reveal how cellular resources are allocated and how protein quality control is maintained. liverpool.ac.uk

Table 2: Comparison of Modeling Approaches for this compound Data

Modeling Approach Description Advantages Limitations
Steady-State Metabolic Flux Analysis (MFA) Assumes the metabolic system is at a steady state and calculates average flux rates.Relatively simple to implement; provides a good overview of major metabolic pathways.Does not capture dynamic changes; may not be suitable for all experimental conditions. researchgate.net
Dynamic Metabolic Flux Analysis (dMFA) Accounts for time-dependent changes in metabolite concentrations and isotope labeling.Provides a more detailed and accurate picture of metabolic dynamics. researchgate.netComputationally more complex; requires time-course data.
Kinetic Modeling of Protein Turnover Uses mathematical equations to model the rates of protein synthesis and degradation based on isotope labeling data.Allows for the precise quantification of protein half-lives on a proteome-wide scale. nih.govliverpool.ac.ukCan be sensitive to the choice of precursor pool for modeling. researchgate.net
Machine Learning Models Utilizes algorithms to learn patterns from large datasets without explicit programming of biological pathways.Can identify novel relationships and pathways; can handle complex, non-linear data. creative-proteomics.commdpi.comRequires large training datasets; models can be a "black box," making biological interpretation challenging.

Emerging Methodologies and Technological Advancements

The field of stable isotope tracing is constantly being pushed forward by new methodologies and technological breakthroughs. nih.gov These advancements are expanding the scope and resolution of what can be achieved with this compound.

Emerging analytical techniques, such as high-resolution mass spectrometry and advanced separation methods like ion mobility-mass spectrometry, are enhancing the sensitivity and specificity of detecting this compound labeled peptides and proteins. nih.govresearchgate.net This allows for the quantification of protein turnover in smaller samples and for the analysis of low-abundance proteins that were previously difficult to measure. maastrichtuniversity.nl

Furthermore, novel experimental designs are being developed to probe specific aspects of cell biology. For example, combining this compound tracing with cell-sorting techniques can allow for the analysis of protein dynamics in specific cell subpopulations within a heterogeneous tissue. This is particularly relevant for studying complex biological systems like the immune system or tumor microenvironment.

Another area of development is the use of this compound in combination with other stable isotope tracers to simultaneously probe multiple metabolic pathways. researchgate.net For instance, co-administering this compound and a 13C-labeled glucose tracer can provide integrated information on both protein synthesis and central carbon metabolism. nih.gov

The continued development of these advanced research directions and methodologies will ensure that this compound remains a cornerstone of metabolic research, providing ever-deeper insights into the complexities of living systems.

Single-Cell Isotope Tracing Techniques

The study of cellular heterogeneity is crucial for understanding complex biological systems, from developmental processes to disease pathology. While traditional proteomic methods provide an average protein profile from a large population of cells, single-cell techniques aim to unravel the unique protein expression patterns of individual cells. This compound is integral to several emerging strategies that adapt established quantitative proteomic methods for single-cell analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust method for quantifying proteomes by metabolically incorporating "heavy" labeled amino acids, such as this compound, into proteins. thermofisher.com The resulting mass shift—typically +6 Daltons for this compound—allows for the direct comparison of protein abundance between different cell populations via mass spectrometry. researchgate.net Adapting this powerful technique to the minute protein content of a single cell presents a significant technical challenge.

To overcome this, innovative approaches are being developed. One such strategy involves combining SILAC with isobaric tagging and the use of a "carrier" proteome to boost the signal for mass spectrometry analysis. In this workflow, a large population of cells is cultured in media containing heavy this compound to serve as the carrier, while the single cells of interest are cultured with light (unlabeled) lysine. This allows for the reliable detection and quantification of thousands of proteins from a single cell.

Another advanced application is the Cell Type-specific labeling with Amino acid Precursors (CTAP) method. nih.gov This technique enables the proteomes of specific cell types within a mixed co-culture to be differentially and continuously labeled. nih.gov For instance, by engineering one cell type to express an enzyme that converts a labeled precursor into lysine, its proteome can be selectively tagged, allowing for the study of cell-cell communication and the identification of cell-of-origin for secreted proteins. nih.gov These methods provide unprecedented insight into the dynamic nature of the proteome at the most fundamental level of biology.

Table 1: Applications of this compound in Advanced Proteomic Techniques

Technique Principle Application with this compound Research Findings Enabled
Single-Cell SILAC (scSILAC) Combines metabolic labeling with single-cell isolation and a carrier proteome to enhance signal for mass spectrometry. This compound is used to label the high-abundance carrier proteome, enabling detection and quantification of proteins from an unlabeled or differentially labeled single cell. Quantification of proteome heterogeneity within a cell population; analysis of rare cell types; understanding cellular responses to stimuli at the single-cell level.
Cell Type-specific Labeling with Amino acid Precursors (CTAP) Transgenic expression of lysine synthesis enzymes allows specific cell types in a co-culture to generate L-lysine from labeled precursors not usable by other cells. nih.gov This compound can be generated in situ by the target cells from a corresponding labeled precursor, selectively tagging their proteome. Determination of relative protein expression between different cell populations in direct contact; identification of the cellular origin of secreted factors in a mixed culture. nih.gov

| Dynamic SILAC (pSILAC) | Involves switching cells from a "light" medium to a "heavy" medium containing this compound and monitoring the incorporation of the heavy label over time. thermofisher.comusherbrooke.ca | The rate of this compound incorporation into specific proteins is measured across different time points. researchgate.net | Provides quantitative data on the rates of protein synthesis, degradation, and turnover for thousands of proteins simultaneously. usherbrooke.ca |

High-Resolution Imaging Mass Spectrometry with this compound

Understanding the spatial organization of metabolic processes within tissues is fundamental to biology and medicine. High-resolution imaging mass spectrometry (IMS) techniques, such as matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI), create detailed molecular maps, showing the distribution of metabolites, lipids, and proteins directly from a tissue slice. acu.edu.au The integration of this compound tracing with IMS provides a spatiotemporal dimension, allowing researchers to visualize metabolic pathways in action within the morphological context of the tissue.

This combination is particularly powerful for studying diseases with heterogeneous metabolic profiles, such as cancer. acu.edu.au Researchers can administer this compound as a tracer and, at various time points, analyze tissue sections using MALDI-MSI. This approach reveals not only where the labeled lysine accumulates but also where it is converted into downstream metabolites or incorporated into newly synthesized proteins. acu.edu.au Studies in non-small cell lung carcinoma models have used this technique to demonstrate that the uptake and metabolism of labeled amino acids differ significantly between viable and non-viable tumor regions, providing critical insights into the tumor microenvironment. acu.edu.au

Furthermore, recent advancements have focused on making spatial metabolomics more quantitative. biorxiv.org The Q-MSI workflow utilizes isotopically labeled internal standards, such as a 13C-labeled yeast extract, which are sprayed onto the tissue section before analysis. biorxiv.org This helps correct for variations in instrument response and ion suppression across different areas of the tissue, enhancing the reliability and interpretive strength of the data. biorxiv.orgresearchgate.net Using such a quantitative approach, researchers studying a stroke model were able to identify a previously unnoted and neuroprotective increase in lysine levels in a remote, histologically unaffected region of the brain. biorxiv.orgresearchgate.net These findings underscore the power of using this compound with high-resolution IMS to uncover localized metabolic reprogramming in response to injury or disease.

Table 2: Research Findings from High-Resolution Imaging Mass Spectrometry with Labeled Tracers

Research Area Model System Tracer Used Key Findings Citation
Oncology Non-small cell lung carcinoma xenograft L-[ring-13C6]-Phenylalanine The tracer showed higher abundance in viable tumor regions compared to non-viable regions. The spatial distribution of the tracer and its metabolite (13C6-Tyrosine) changed over time, revealing localized metabolic activity. acu.edu.au
Neurology (Stroke) Mouse model of stroke Not specified, but detected changes in lysine Quantitative MSI revealed increased levels of neuroprotective lysine and reduced excitatory glutamate (B1630785) in the remote, ipsilateral sensorimotor cortex 7 days post-stroke. biorxiv.orgresearchgate.net

| Metabolite Biosynthesis | Asparagus callus culture | L-Lysine (13C6, 99%) | Identified a new structural analogue of the metabolite asparaptine, which was a conjugate of asparagusic acid and lysine (named asparaptine B). | acs.org |

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
L-Lysine
This compound,15N2
L-Arginine
L-Arginine-13C6
L-Arginine-13C6,15N4
L-Leucine
L-Phenylalanine
L-Tyrosine
L-Tyrosine-13C6
Glutamate
Diaminopimelic acid (DAP)
D-lysine
UDP-GlcNAc (Uridine diphosphate (B83284) N-acetylglucosamine)
Linoleate
Asparagusic acid

Q & A

Basic Research Questions

Q. How to design experiments using L-Lysine-13C6 for metabolic flux analysis?

  • Methodological Answer :

Cell Line Selection : Use auxotrophic strains or verify prototrophic cell lines (e.g., yeast or mammalian cells) to ensure dependency on externally supplied lysine .

Media Preparation : Formulate minimal media lacking unlabeled lysine. Supplement with this compound at physiological concentrations (e.g., 50–100 mg/L) to ensure exclusive isotope incorporation .

Mass Spectrometry (MS) Setup : Employ LC-MS/MS with high-resolution instruments (e.g., Orbitrap) to detect 13C6-labeled metabolites. Use extracted ion chromatograms (XICs) to quantify isotopic enrichment .

Controls : Include unlabeled lysine controls and blank media to baseline-correct for natural isotopic abundance .

Table 1 : Key Parameters for Metabolic Flux Analysis

ParameterRecommendationReference
Isotope Concentration50–100 mg/L in media
MS Resolution≥ 60,000 (Orbitrap)
Incorporation Validation≥ 95% via peptide isotopic distribution

Q. What are the key considerations when incorporating this compound in SILAC experiments?

  • Methodological Answer :

  • Media Optimization : Use "heavy" media with this compound and ensure absence of competing unlabeled lysine. For prototrophic cells, confirm isotope dominance via MS .
  • Labeling Duration : Grow cells for ≥5 passages to achieve >95% incorporation (validated via tryptic peptide analysis) .
  • Cross-Contamination Mitigation : Separate cell lines labeled with different isotopes (e.g., Lys-8 vs. Lys-0) to avoid spectral overlap .

Q. What analytical techniques are optimal for quantifying this compound incorporation in proteins?

  • Methodological Answer :

  • LC-MS/MS Workflow : Digest proteins with trypsin, resolve peptides via reverse-phase chromatography, and analyze using high-resolution MS.
  • Isotopic Peak Resolution : Use Fourier Transform Mass Spectrometry (FT-MS) to distinguish 13C6-labeled peptides from natural abundance isotopes .
  • Data Analysis Tools : Apply software like MaxQuant for SILAC ratio calculation, correcting for natural 13C abundance (1.1%) and isotopic impurity .

Advanced Research Questions

Q. How to resolve isotopic interference in mass spectrometry when using this compound with other labeled compounds?

  • Methodological Answer :

Instrument Selection : Use FT-MS with resolving power >100,000 to separate 13C6-Lysine (Δm/z = +6.0201) from deuterated or 15N-labeled species .

Data Acquisition Modes : Implement Frequency Division Multiplexing (FDM) for enhanced resolution of overlapping isotopic clusters (e.g., distinguishing Lys-8 from Lys-d8) .

Post-Processing : Apply deconvolution algorithms (e.g., XCalibur) to isolate target ion signals from complex spectra.

Table 2 : Resolving Power for Common Isotopic Overlaps

Label CombinationRequired Resolving PowerReference
This compound vs. L-Lysine-d8>200,000
13C6 vs. Natural Abundance>60,000

Strategies for pulsed-SILAC to track de novo protein synthesis in bacterial-host interactions

  • Methodological Answer :

Pulse Labeling : Infect host cells (e.g., macrophages) with bacteria, then switch to heavy media containing this compound,15N2 to label newly synthesized bacterial proteins .

Sample Separation : Use differential centrifugation to isolate bacteria from host cells post-lysis, minimizing cross-contamination .

Proteomic Analysis : Combine MS with bioinformatics tools (e.g., Andromeda) to identify host-specific vs. bacterial proteins .

Q. How to address discrepancies in isotope incorporation rates across cell lines?

  • Methodological Answer :

  • Media Validation : Quantify residual unlabeled lysine via MRM-MS; adjust concentrations if contamination exceeds 5% .
  • Cell-Specific Optimization : For prototrophic strains, extend labeling duration or use higher isotope concentrations (e.g., 150 mg/L) .
  • Quality Control : Validate incorporation rates using housekeeping peptides (e.g., actin) and discard samples with <90% labeling .

Cross-study comparison challenges due to variability in this compound labeling protocols

  • Methodological Answer :

  • Standardization : Adopt community guidelines (e.g., SILAC Gold Standard) for media composition, labeling duration, and MS parameters .
  • Metadata Reporting : Document isotope purity (e.g., >98%), cell doubling times, and MS instrument settings in public repositories .
  • Reference Datasets : Include internal standards (e.g., UPS2 proteome) to normalize cross-study quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.